

assessing the effectiveness of olivine vs. other silicate minerals for enhanced weathering

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olivin*

Cat. No.: *B1252735*

[Get Quote](#)

A Comparative Analysis of Olivine and Other Silicate Minerals for Enhanced Weathering

An Objective Guide for Researchers in Climate Science and Geochemistry

The urgent need to mitigate climate change has propelled research into carbon dioxide removal (CDR) technologies. Enhanced weathering (EW), a process that accelerates the natural breakdown of minerals to capture atmospheric CO₂, stands out as a promising strategy. Among the various minerals considered for EW, **olivine** has garnered significant attention due to its relatively fast weathering rate and abundance. However, a comprehensive assessment of its effectiveness compared to other silicate minerals is crucial for optimizing EW strategies and ensuring their environmental compatibility.

This guide provides an objective comparison of **olivine** against other common silicate minerals—wollastonite, basalt, anorthite, and albite—for their potential in enhanced weathering. The comparison is based on experimental data focusing on CO₂ sequestration efficiency, impact on soil quality, and potential environmental risks. Detailed experimental protocols and visualizations of key processes are included to support researchers in their evaluation and future work.

Performance Comparison of Silicate Minerals

The effectiveness of different silicate minerals for enhanced weathering is a function of their chemical composition, crystal structure, and the environmental conditions in which they are applied. The following tables summarize key performance indicators from comparative studies.

Table 1: Carbon Dioxide Sequestration Potential

Mineral	Chemical Formula	Theoretical Max. CO ₂ Sequestration (g CO ₂ / g mineral)	Experimentally Determined CO ₂ Capture (t CO ₂ ha ⁻¹ yr ⁻¹)	Reference
Olivine	(Mg,Fe) ₂ SiO ₄	~1.25	0.43 - 2.30	[1][2]
Wollastonite	CaSiO ₃	~0.76	0.45 - 1.78	[1][2]
Basalt	Complex Silicate	~0.38	Variable	[1]
Anorthite	CaAl ₂ Si ₂ O ₈	~0.32	Potential indicated	[1]
Albite	NaAlSi ₃ O ₈	~0.17	Potential indicated	[1]

*Note: Experimental values are from short-term soil column studies and may not represent long-term field performance.

Table 2: Impact on Soil Properties

Mineral	Change in Soil pH	Change in Base Saturation (%)	Reference
Olivine	Significant Increase	+37.2 to +47.3	[2]
Wollastonite	Significant Increase	+38.1 to +40.2	[2]
Basalt	Moderate Increase	+22.2 to +32.2	[2]
Anorthite	Slight Increase	+3.1	[2]
Albite	Moderate Increase	+22.0 to +22.6	[2]

Table 3: Environmental Considerations - Nickel Leaching

Mineral	Cumulative Nickel Leaching (mg kg ⁻¹ soil)	Exceeds Groundwater Threshold	Reference
Olivine	0.14 - 0.18	Yes	[1][2]
Wollastonite	0.10 - 0.11	No	[2]
Basalt	0.10	No	[2]
Anorthite	~0.08 (similar to control)	No	[2]
Albite	~0.08 (similar to control)	No	[2]

Experimental Protocols

The data presented in this guide are primarily derived from down-flow soil column experiments. Understanding the methodology behind these experiments is critical for interpreting the results and designing future studies.

Protocol: Down-Flow Soil Column Experiment for Enhanced Weathering Assessment

This protocol outlines the key steps involved in a typical down-flow soil column experiment to assess the enhanced weathering potential of silicate minerals.

1. Mineral Preparation:

- Obtain high-purity samples of the selected silicate minerals (e.g., **olivine**, wollastonite).
- Crush and sieve the minerals to a uniform particle size fraction (e.g., 100-200 μm) to ensure comparable surface areas for reaction.
- Characterize the specific surface area of the powdered minerals using methods like BET nitrogen adsorption.

2. Soil Column Setup:

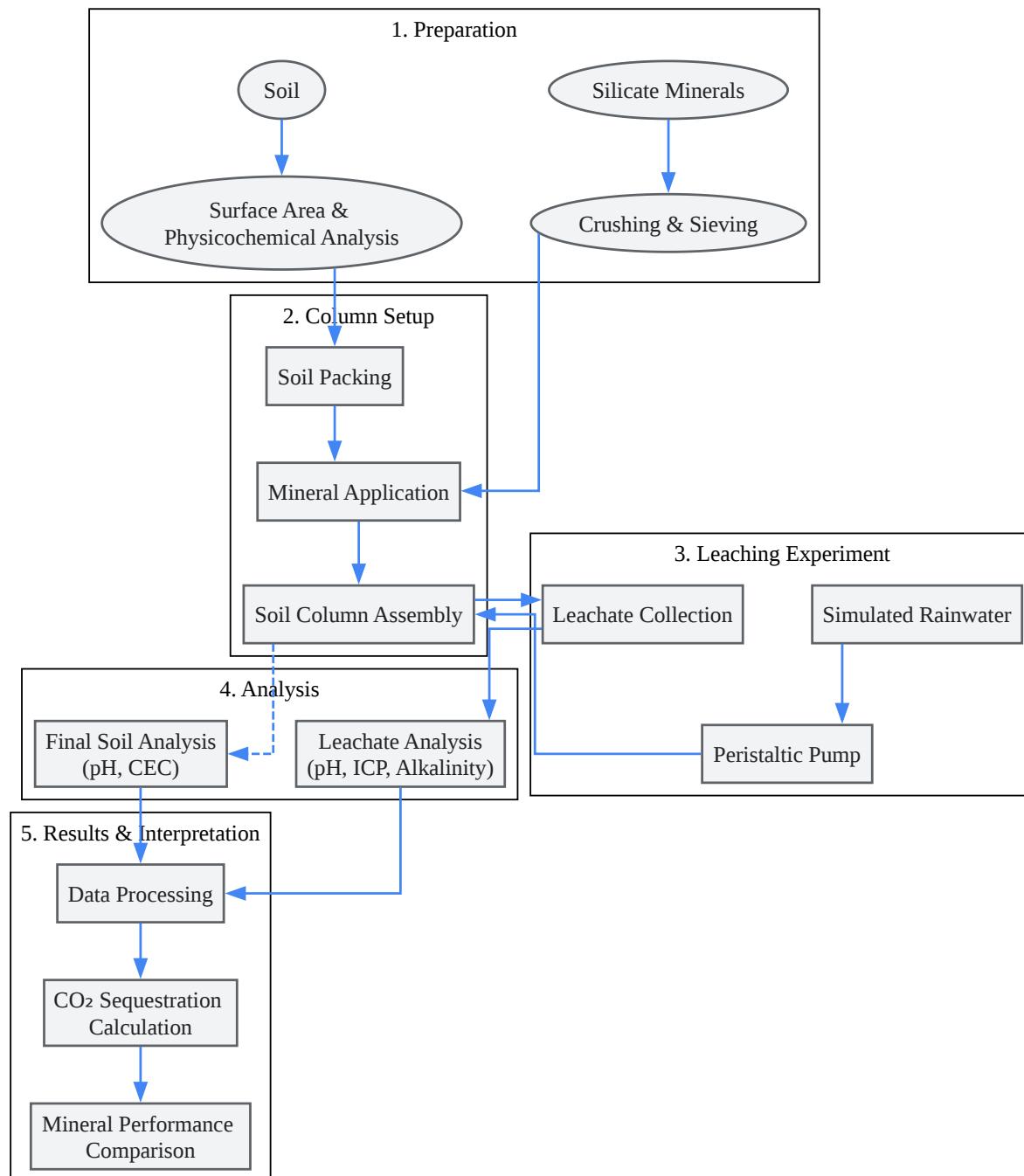
- Use cylindrical columns (e.g., PVC pipes) of a standardized diameter and length.
- Pack a known mass of air-dried and sieved soil into each column to a uniform bulk density. The soil should be characterized for its initial physicochemical properties (pH, texture, organic matter content, cation exchange capacity).
- In the treatment columns, thoroughly mix a predetermined dose of the powdered silicate mineral with the top layer of the soil. Control columns will contain only soil.
- Place a filter at the bottom of each column to retain soil particles while allowing leachate to pass through.

3. Leaching Procedure:

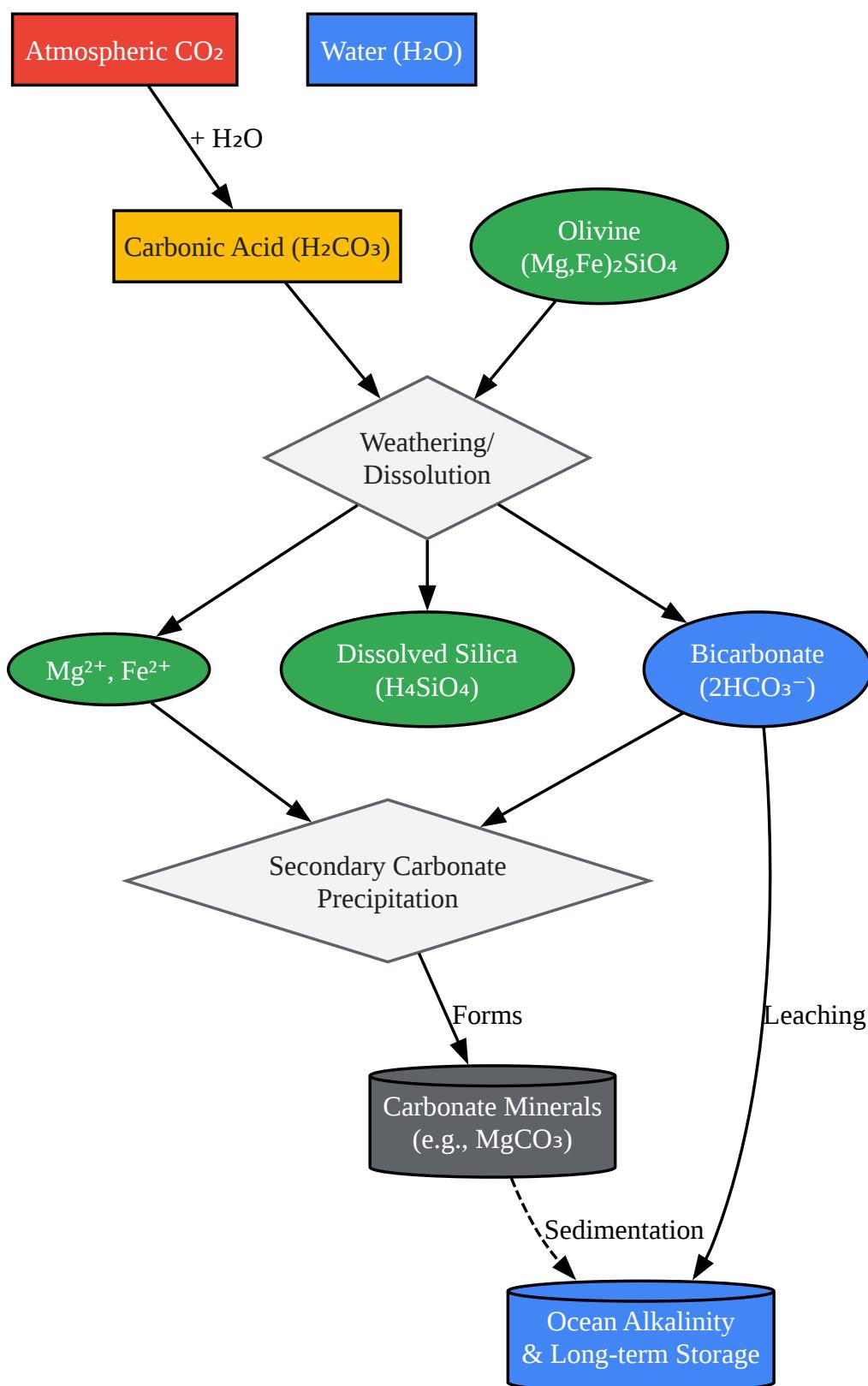
- Apply a simulated rainwater solution of known composition to the top of each column at a constant flow rate using a peristaltic pump.
- Collect the leachate from the bottom of each column at regular intervals (e.g., daily or weekly).
- Measure the volume of leachate collected and store the samples appropriately for chemical analysis.

4. Analytical Methods:

- Leachate Analysis:
 - Measure the pH and electrical conductivity of the leachate samples.
 - Determine the concentrations of major cations (e.g., Ca^{2+} , Mg^{2+} , K^+ , Na^+) and dissolved silica using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).
 - Analyze for trace elements of environmental concern, such as nickel, using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Measure the total alkalinity of the leachate by titration.
- Soil Analysis (at the end of the experiment):
 - Determine the final soil pH.
 - Measure the Cation Exchange Capacity (CEC) and the exchangeable base cations to calculate the base saturation.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)


5. Data Analysis and CO_2 Sequestration Calculation:

- Calculate the cumulative mass of elements leached from each column over the course of the experiment.


- Determine the net amount of cations and silica released from the weathering of the applied minerals by subtracting the values from the control columns.
- Calculate the amount of CO₂ sequestered based on the stoichiometry of the weathering reactions of each mineral and the measured release of cations.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Visualizing the Processes

To better understand the experimental setup and the underlying geochemical processes, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing enhanced weathering.

[Click to download full resolution via product page](#)

Caption: Geochemical pathway of CO_2 sequestration via **olivine** weathering.

Discussion and Future Directions

The experimental data compiled in this guide indicate that while **olivine** shows high potential for CO₂ sequestration, other minerals like wollastonite offer comparable performance with the added benefit of lower nickel leaching, a significant environmental consideration.[1][2] Basalt, being a rock composed of various silicate minerals, presents a more complex weathering behavior but is widely available. Anorthite and albite, while showing promise, require further investigation to fully quantify their enhanced weathering potential.[1]

The choice of mineral for enhanced weathering applications will ultimately depend on a variety of factors including regional availability, mining and grinding costs, local soil conditions, and specific environmental regulations. Future research should focus on long-term field trials to validate the findings from laboratory and mesocosm studies. Additionally, a deeper understanding of the biogeochemical interactions in the soil, including the role of microbial communities in accelerating or inhibiting weathering rates, is essential for the successful and sustainable implementation of enhanced weathering as a climate change mitigation strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calculating Cation Exchange Capacity, Base Saturation, and Calcium Saturation | Ohioline [ohioline.osu.edu]
- 2. Modeling kinetic mineral dissolution using tabulated data [hydrochemistry.eu]
- 3. shimadzu.com [shimadzu.com]
- 4. shimadzu.com [shimadzu.com]
- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 6. researchgate.net [researchgate.net]
- 7. analytik-jena.com [analytik-jena.com]
- 8. Cation Exchange Capacity – Soil Health Nexus [soilhealthnexus.org]

- 9. fao.org [fao.org]
- 10. udel.edu [udel.edu]
- 11. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 12. Calculating carbon mass balance from unsaturated soil columns treated with CaSO₄-minerals: test of soil carbon sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to calculate CO₂ sequestration - EcoMatcher [ecomatcher.com]
- 14. ck12.org [ck12.org]
- To cite this document: BenchChem. [assessing the effectiveness of olivine vs. other silicate minerals for enhanced weathering]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252735#assessing-the-effectiveness-of-olivine-vs-other-silicate-minerals-for-enhanced-weathering]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com